2-Pyrazinyl-ethyl methyl sulfide
Description
2-Pyrazinyl-ethyl methyl sulfide is an organosulfur compound featuring a pyrazine ring substituted with an ethyl methyl sulfide group. Pyrazine derivatives are known for their aromatic heterocyclic structure, which contributes to their utility in flavor chemistry and agrochemical applications. For example, 2-Pyrazinyl-ethyl ethyl sulfide and 2-Pyrazinyl-ethyl furfuryl sulfide are synthesized via nucleophilic substitution reactions between pyrazine derivatives and mercaptans (e.g., ethylmercaptan or furfuralmercaptan) under reduced pressure . The methyl sulfide variant likely follows a similar pathway using methyl mercaptan.
Properties
CAS No. |
35250-54-5 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-(2-methylsulfanylethyl)pyrazine |
InChI |
InChI=1S/C7H10N2S/c1-10-5-2-7-6-8-3-4-9-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
RWIRHAILRVVUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1=NC=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-Pyrazinyl-ethyl methyl sulfide with structurally related compounds, emphasizing physical properties, synthesis, and applications:
Key Findings
Boiling Point Trends : Alkyl chain length and substituent bulk influence volatility. For example:
- Ethyl sulfide (75°C at 0.03 mmHg) vs. furfuryl sulfide (116–117°C at 0.01 mmHg): The larger furfuryl group increases boiling point due to higher molecular weight and polarity .
- Methyl sulfide is hypothesized to have a lower boiling point than its ethyl counterpart, aligning with homologous series trends.
Functional Group Impact: Sulfide vs. Acetyl Groups: 2-Acetyl Pyrazine (FEMA 3126) is a flavoring agent with a sweet, nutty aroma, whereas sulfide derivatives like 2-Pyrazinyl-ethyl methyl sulfide may impart sulfurous or roasted notes, common in savory flavors . Triazine vs. Pyrazine Cores: Sulfonylurea herbicides (e.g., metsulfuron methyl ester) rely on triazine rings for herbicidal activity, whereas pyrazine derivatives are tailored for flavor or fragrance due to their nitrogen-rich aromaticity .
Applications: Flavor Chemistry: Pyrazine sulfides are valued for their low odor thresholds and stability under processing conditions. For instance, furfuryl sulfides contribute caramel-like notes in thermally processed foods . Agrochemicals: Compounds like P-Chlorophenyl methyl sulfide (with electron-withdrawing chloro groups) exhibit higher reactivity in pesticidal intermediates compared to pyrazinyl sulfides .
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